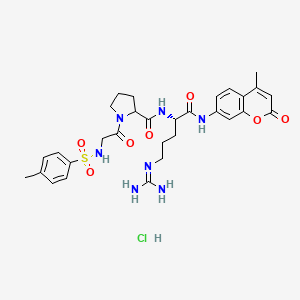
N-4-Tosyl-glycyl-L-prolyl-L-arginine 7-amido-4-methylcoumarin hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-4-Tosyl-glycyl-L-prolyl-L-arginine 7-amido-4-methylcoumarin hydrochloride is a synthetic peptide substrate used primarily in biochemical research. This compound is known for its role in protease assays, where it serves as a fluorogenic substrate. Upon cleavage by specific proteases, it releases a fluorescent product, allowing researchers to measure enzyme activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-4-Tosyl-glycyl-L-prolyl-L-arginine 7-amido-4-methylcoumarin hydrochloride involves multiple steps:
Protection of Amino Groups: The amino groups of the amino acids are protected using suitable protecting groups.
Peptide Bond Formation: The protected amino acids are coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or similar additives.
Deprotection: The protecting groups are removed under acidic or basic conditions.
Coumarin Derivative Attachment: The 7-amido-4-methylcoumarin moiety is attached to the peptide chain.
Final Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Automated peptide synthesizers are often used to streamline the synthesis.
Types of Reactions:
Hydrolysis: The compound undergoes hydrolysis in the presence of specific proteases, leading to the release of the fluorescent 7-amido-4-methylcoumarin.
Substitution Reactions: The tosyl group can be substituted under certain conditions, altering the compound’s properties.
Common Reagents and Conditions:
Protease Enzymes: Used for hydrolysis reactions.
Acids and Bases: Employed for deprotection steps during synthesis.
Coupling Reagents: DCC, DIC, HOBt for peptide bond formation.
Major Products:
Fluorescent Product: 7-amido-4-methylcoumarin is the major product formed upon protease-mediated hydrolysis.
科学研究应用
N-4-Tosyl-glycyl-L-prolyl-L-arginine 7-amido-4-methylcoumarin hydrochloride is widely used in:
Biochemistry: As a substrate in protease assays to measure enzyme activity.
Molecular Biology: In studies involving protein-protein interactions and enzyme kinetics.
Medicine: For diagnostic purposes, particularly in assays to detect protease activity in various diseases.
Pharmaceutical Research: In drug discovery and development, especially for screening protease inhibitors.
作用机制
The compound acts as a substrate for specific proteases. Upon cleavage by the enzyme, the peptide bond between the arginine and the 7-amido-4-methylcoumarin is hydrolyzed, releasing the fluorescent 7-amido-4-methylcoumarin. This fluorescence can be measured to determine the activity of the protease. The molecular targets are the active sites of the proteases, and the pathway involves the hydrolysis of the peptide bond.
相似化合物的比较
N-(p-Tosyl)-Gly-Pro-Lys 4-nitroanilide: Another peptide substrate used in protease assays.
Nα-p-Tosyl-L-arginine methyl ester: Used in similar biochemical assays to measure enzyme activity.
Uniqueness: N-4-Tosyl-glycyl-L-prolyl-L-arginine 7-amido-4-methylcoumarin hydrochloride is unique due to its fluorogenic properties, which allow for sensitive detection of protease activity. The release of a fluorescent product upon cleavage provides a clear and measurable signal, making it highly valuable in research applications.
属性
分子式 |
C30H38ClN7O7S |
|---|---|
分子量 |
676.2 g/mol |
IUPAC 名称 |
N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C30H37N7O7S.ClH/c1-18-7-10-21(11-8-18)45(42,43)34-17-26(38)37-14-4-6-24(37)29(41)36-23(5-3-13-33-30(31)32)28(40)35-20-9-12-22-19(2)15-27(39)44-25(22)16-20;/h7-12,15-16,23-24,34H,3-6,13-14,17H2,1-2H3,(H,35,40)(H,36,41)(H4,31,32,33);1H/t23-,24?;/m0./s1 |
InChI 键 |
SRRKKDQGNHCPIE-APOTVMFESA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC4=C(C=C3)C(=CC(=O)O4)C.Cl |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC4=C(C=C3)C(=CC(=O)O4)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


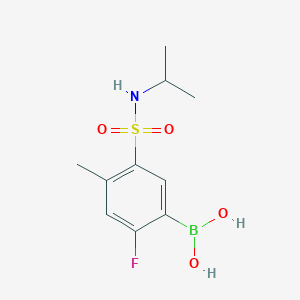
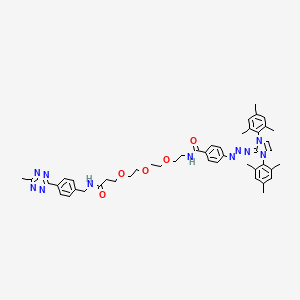
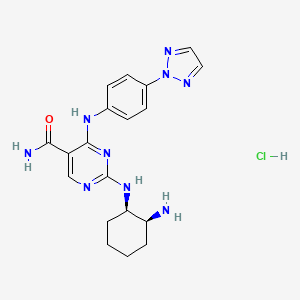
![Methyl 3-[4-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B15340609.png)

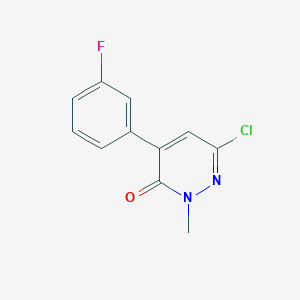

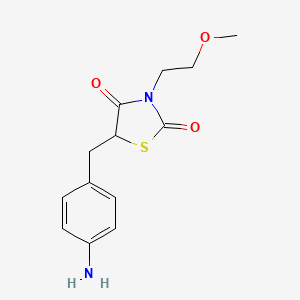
![3-[4-[6-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoyloxy]phenyl]propanoic acid](/img/structure/B15340635.png)
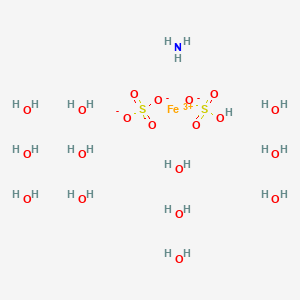
![N-Cyclopropyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B15340678.png)
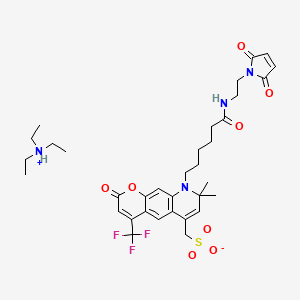

![3-Chloro-N-isopropyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B15340693.png)
